
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is a complex organic compound belonging to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This particular compound features bromine atoms at the 6th and 8th positions, a hydroxyphenyl group at the 3rd position, and a phenyl group at the 2nd position, making it a unique structure with potential for various chemical and biological applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one typically involves multi-step organic reactions. One common method starts with the bromination of a suitable quinazolinone precursor. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or chloroform. The hydroxyphenyl and phenyl groups are introduced through nucleophilic substitution reactions, often using phenol derivatives and anhydrous conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Industrial methods also focus on optimizing reaction conditions to minimize waste and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to hydrogen atoms under specific conditions.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Substitution: Reagents like sodium azide (NaN₃) or thiourea in polar solvents.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Debrominated quinazolinone.
Substitution: Amino or thiol-substituted quinazolinones.
Aplicaciones Científicas De Investigación
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one has been studied for various scientific research applications, including:
Chemistry: As a precursor for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-cancer, anti-inflammatory, and antimicrobial properties.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The hydroxyphenyl group can form hydrogen bonds with biological macromolecules, while the bromine atoms can participate in halogen bonding. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may also interfere with cellular pathways, such as signal transduction or gene expression, contributing to its therapeutic potential.
Comparación Con Compuestos Similares
Similar Compounds
6,8-Dichloro-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with chlorine atoms instead of bromine.
6,8-Dibromo-3-(4-methoxyphenyl)-2-phenylquinazolin-4(3H)-one: Similar structure but with a methoxy group instead of a hydroxy group.
6,8-Dibromo-3-(4-hydroxyphenyl)-2-methylquinazolin-4(3H)-one: Similar structure but with a methyl group instead of a phenyl group.
Uniqueness
6,8-Dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4(3H)-one is unique due to the presence of both bromine atoms and a hydroxyphenyl group, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for diverse interactions with biological targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
84325-81-5 |
|---|---|
Fórmula molecular |
C20H12Br2N2O2 |
Peso molecular |
472.1 g/mol |
Nombre IUPAC |
6,8-dibromo-3-(4-hydroxyphenyl)-2-phenylquinazolin-4-one |
InChI |
InChI=1S/C20H12Br2N2O2/c21-13-10-16-18(17(22)11-13)23-19(12-4-2-1-3-5-12)24(20(16)26)14-6-8-15(25)9-7-14/h1-11,25H |
Clave InChI |
WPBHZAKRLFLOIQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=NC3=C(C=C(C=C3Br)Br)C(=O)N2C4=CC=C(C=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


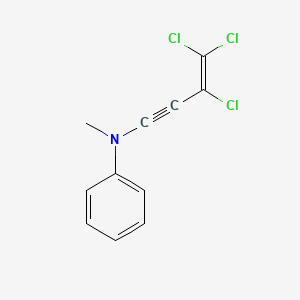
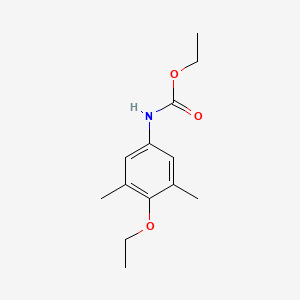
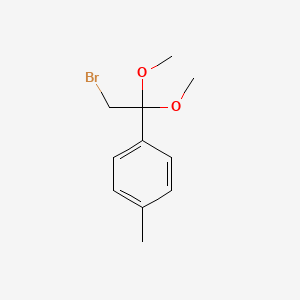
![3-[(3-Methoxyphenyl)tellanyl]-3-phenylprop-2-enoyl chloride](/img/structure/B14407422.png)
![Hydrazinecarbothioamide, 2-[1-(1-isoquinolinyl)ethyl]-N-(phenylmethyl)-](/img/structure/B14407429.png)

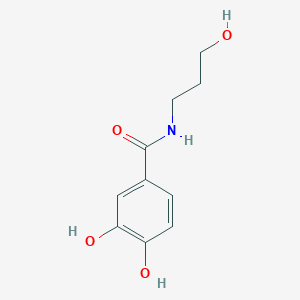
![Phenyl[(trichloromethyl)sulfanyl]carbamyl fluoride](/img/structure/B14407442.png)
![N'-[Bis(dimethylamino)methylidene]-N,N-dimethylurea](/img/structure/B14407444.png)
![(7R)-9-Formyl-1,4-dithiaspiro[4.4]non-8-en-7-yl benzoate](/img/structure/B14407451.png)
![1-[2,2-Bis(3,4-dimethoxyphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14407452.png)
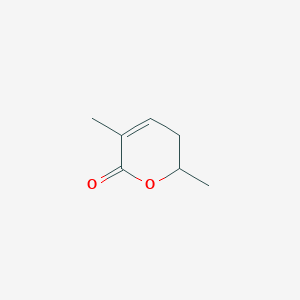
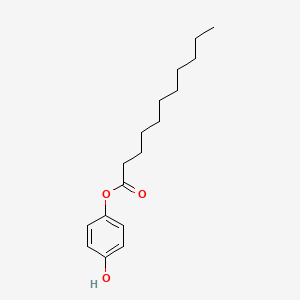
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)
